

A Technical Guide to the Spectroscopic Data of (R)-3-aminopiperidine dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Piperidin-3-amine
hydrochloride

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This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-aminopiperidine dihydrochloride, a key chiral intermediate in the synthesis of pharmaceuticals like Alogliptin, a DPP-4 inhibitor for type II diabetes.^[1] The document outlines expected spectroscopic characteristics, presents available data in a structured format, and details the experimental protocols necessary for acquiring such data.

Chemical and Physical Properties

(R)-3-aminopiperidine dihydrochloride is a white to off-white, hygroscopic solid.^[1] A summary of its key identifiers and properties is presented below.

Property	Value	Reference(s)
CAS Number	334618-23-4	[2][3][4]
Molecular Formula	C ₅ H ₁₄ Cl ₂ N ₂	[2][4]
Molecular Weight	173.08 g/mol	[2][3][4]
Exact Mass	172.0534 Da	[2][5]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	190-195 °C	[1]
Solubility	Slightly soluble in Methanol and Water	[1]

Spectroscopic Data Summary

The following sections summarize the expected and reported spectroscopic data for (R)-3-aminopiperidine dihydrochloride. As a dihydrochloride salt, both the primary amine at the 3-position and the secondary amine within the piperidine ring are expected to be protonated. This significantly influences the chemical shifts observed in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of (R)-3-aminopiperidine dihydrochloride.[6]

Table 2: Predicted ¹H NMR Spectral Data (in D₂O or DMSO-d₆)

Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration	Notes
-NH ₃ ⁺ , -N ⁺ H ₂ -	Broad, variable	s (broad)	5H	Protons on nitrogen atoms. Signal may exchange with D ₂ O.
H3 (CH-NH ₃ ⁺)	~3.5 - 3.8	m	1H	Deshielded due to adjacent protonated amine.
H2eq, H6eq	~3.3 - 3.6	m	2H	Equatorial protons adjacent to the ring nitrogen.
H2ax, H6ax	~2.9 - 3.2	m	2H	Axial protons adjacent to the ring nitrogen.
H4eq, H5eq	~1.9 - 2.2	m	2H	Equatorial protons.
H4ax, H5ax	~1.6 - 1.9	m	2H	Axial protons.

Note: A sample ¹H NMR spectrum is available from ChemicalBook, which can be used for visual comparison.[7] The protonation of the nitrogen atoms causes a downfield shift for adjacent protons.[8]

Table 3: Predicted ¹³C NMR Spectral Data (in D₂O or DMSO-d₆)

Assignment	Expected Chemical Shift (ppm)	Notes
C3	45 - 55	Carbon bearing the -NH_3^+ group.
C2, C6	40 - 50	Carbons adjacent to the ring N^+H_2 group.
C4	25 - 35	
C5	20 - 30	

Note: The molecule has five carbon atoms in unique chemical environments, and thus five distinct signals are expected in the ^{13}C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the protonated amine groups and the alkyl backbone.

Table 4: Expected Characteristic FT-IR Absorptions

Functional Group	Absorption Range (cm^{-1})	Vibration Type
$\text{N}^+\text{-H}$	2800 - 3200 (broad)	Stretching (from -NH_3^+ and $\text{-N}^+\text{H}_2$)
$\text{N}^+\text{-H}$	1500 - 1600	Bending
C-H	2850 - 3000	Stretching (Alkyl)
C-H	1400 - 1470	Bending (Scissoring)

Note: The broad $\text{N}^+\text{-H}$ stretching bands are characteristic of amine salts and often overlap with C-H stretching frequencies.^[9]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.[\[10\]](#)[\[11\]](#)
The analysis would typically be performed on the free base or observe the cation of the salt.

Table 5: Expected Mass Spectrometry Data (ESI-MS)

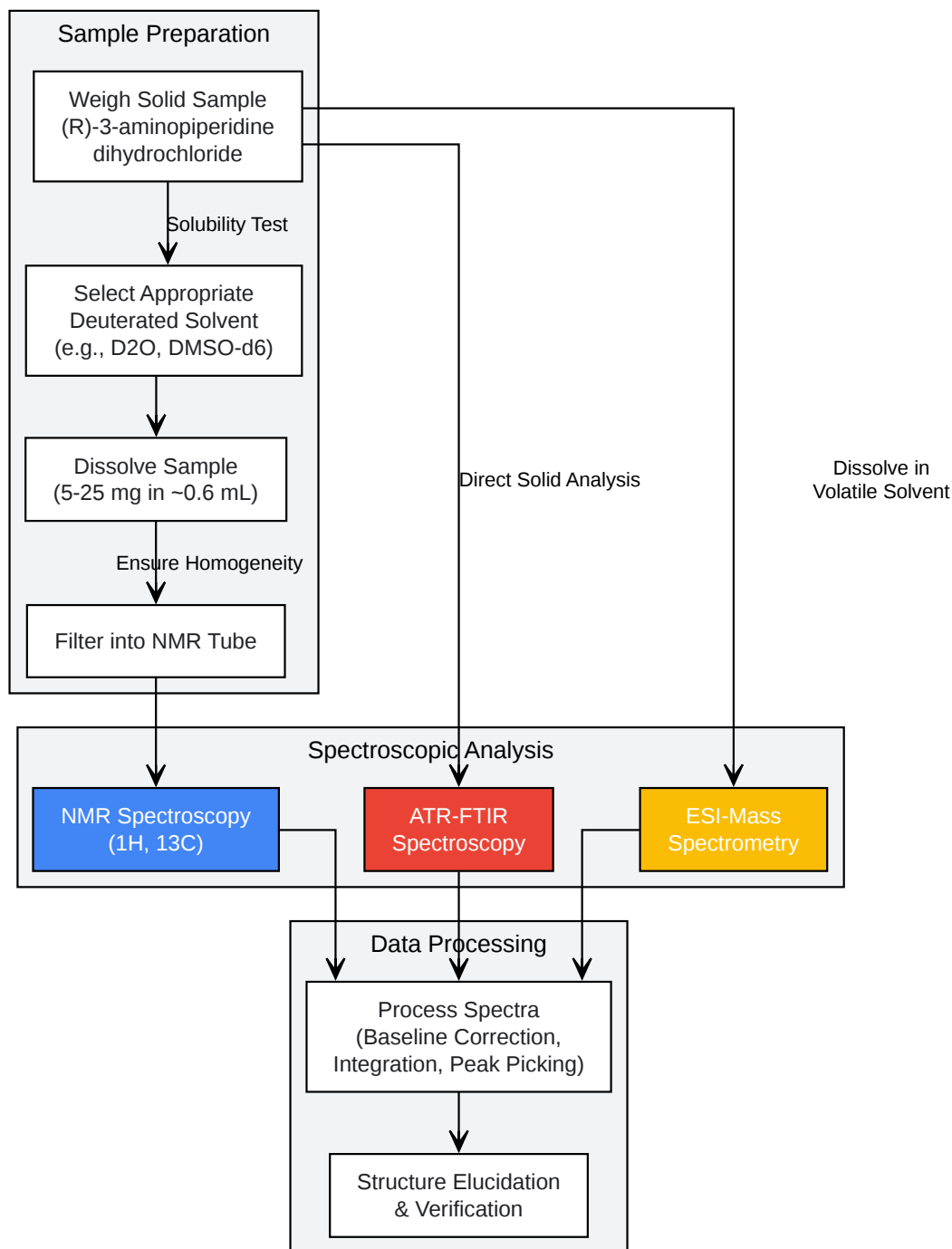
Ion	Calculated m/z	Notes
[M+H] ⁺ (of free base)	101.11	Corresponds to C ₅ H ₁₃ N ₂ ⁺
[M] ⁺ (cation of salt)	101.11	The organic cation, observed directly.

Note: The molecular ion of the intact dihydrochloride salt is not typically observed. The data reflects the monoisotopic mass of the organic structure.[\[2\]](#)[\[5\]](#)

Experimental Workflows and Protocols

The following diagram and protocols describe the standardized procedures for obtaining the spectroscopic data discussed above.

Diagram 1: General Workflow for Spectroscopic Characterization



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Caption: General workflow for the spectroscopic analysis of a small molecule solid.

Protocol for NMR Spectroscopy

This protocol is for acquiring ^1H and ^{13}C NMR spectra of a solid, soluble sample.^[8]

- Sample Preparation:
 - Accurately weigh 5-25 mg of (R)-3-aminopiperidine dihydrochloride for ^1H NMR, or 50-100 mg for ^{13}C NMR, into a clean, dry vial.^{[12][13]}
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) or DMSO-d_6) to the vial.^[12]
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
 - Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.^{[13][14]}
 - Cap the NMR tube securely.
- Instrument Setup and Acquisition:
 - Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks. This can be performed manually or automatically.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Acquire the spectrum using standard acquisition parameters. For ^1H , a small number of scans (e.g., 8-16) is typically sufficient. For ^{13}C , a larger number of scans will be required due to the lower natural abundance.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction on the resulting spectrum.
- Calibrate the chemical shift axis using the residual solvent peak as a reference.
- For ^1H spectra, integrate the peaks to determine the relative proton ratios.
- Identify and label the chemical shifts of all relevant peaks.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a convenient method for analyzing solid samples directly with minimal preparation.[\[15\]](#)
[\[16\]](#)

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue.[\[17\]](#)
 - Acquire a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
- Instrument Setup and Acquisition:
 - Place a small amount (a few milligrams) of the solid (R)-3-aminopiperidine dihydrochloride powder directly onto the center of the ATR crystal.[\[18\]](#)
 - Use the instrument's pressure arm to apply consistent pressure, ensuring firm contact between the sample and the crystal surface.[\[17\]](#)
 - Acquire the infrared spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm^{-1} .
- Data Processing:
 - The resulting spectrum is typically displayed in absorbance or % transmittance.

- Identify and label the wavenumbers of the major absorption bands.
- Correlate the observed bands with known functional group frequencies to confirm the structure.^[9]

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the analysis of a small molecule by direct infusion ESI-MS.^{[19][20]}

- Sample Preparation:
 - Prepare a dilute solution of (R)-3-aminopiperidine dihydrochloride (approximately 1-10 µg/mL) in a volatile solvent suitable for ESI, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.
 - Ensure the sample is fully dissolved.
- Instrument Setup and Acquisition:
 - Calibrate the mass spectrometer using a known calibration standard.
 - Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas flow, and drying gas temperature, to optimal values for the analyte.
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.^[11]
 - Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
- Data Processing:
 - Examine the resulting mass spectrum for the expected ions.
 - Identify the base peak and the molecular ion (or pseudomolecular ion, e.g., [M+H]⁺).

- Compare the observed m/z values with the calculated exact mass to confirm the elemental composition.[5]

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of (R)-3-aminopiperidine dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1498250#spectroscopic-data-for-r-3-aminopiperidine-dihydrochloride]

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